molecular formula C22H17Cl2NO3 B11409417 5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11409417
M. Wt: 414.3 g/mol
InChI Key: FHIWQDCWJZCMJD-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.

Scientific Research Applications

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3-methyl-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C22H17Cl2NO3

Molecular Weight

414.3 g/mol

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17Cl2NO3/c1-14-19-11-17(24)8-9-20(19)28-21(14)22(26)25(13-18-3-2-10-27-18)12-15-4-6-16(23)7-5-15/h2-11H,12-13H2,1H3

InChI Key

FHIWQDCWJZCMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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